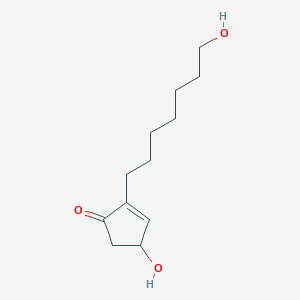
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group. This compound is notable for its unique structure, which includes a hydroxyheptyl side chain and a hydroxyl group attached to the cyclopentenone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the conjugate addition of a nitrile to 2-(7-hydroxyheptyl)cyclopent-2-enone, followed by subsequent elaboration via aldehydes . This method provides a direct route to the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the elimination of α-bromo-cyclopentanone using lithium carbonate and Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one has a wide range of scientific research applications:
Biology: The compound is used in studies related to cellular signaling and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition reactions, which are crucial in various biological processes . The compound’s hydroxyl groups also allow it to participate in hydrogen bonding and other interactions that influence its biological activity.
Comparación Con Compuestos Similares
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one can be compared with other cyclopentenones such as:
Cyclopentenone: Contains a similar five-membered ring but lacks the hydroxyheptyl side chain.
4-Hydroxy-2-cyclopentenone: Similar structure but without the extended side chain.
Cyclohexenone: A six-membered ring analog with different chemical properties.
The uniqueness of this compound lies in its specific side chain and hydroxyl group arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64831-06-7 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
4-hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H20O3/c13-7-5-3-1-2-4-6-10-8-11(14)9-12(10)15/h8,11,13-14H,1-7,9H2 |
Clave InChI |
IUWYHMZSXNYIPM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=C(C1=O)CCCCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)

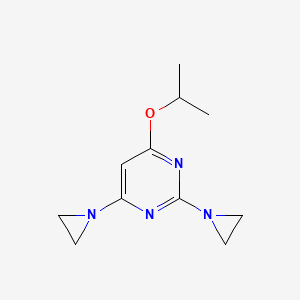
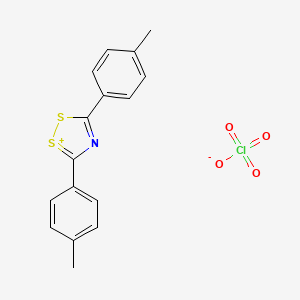
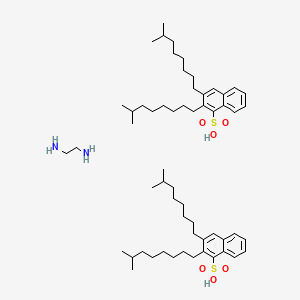
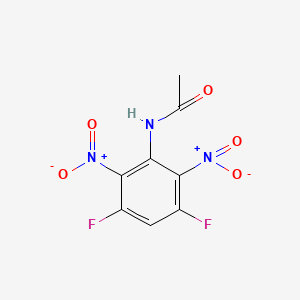
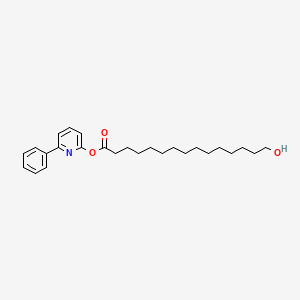
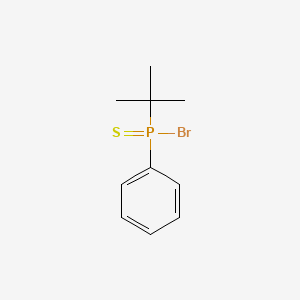
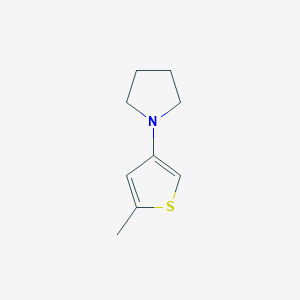


![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
